molecular formula C10H11BrO2 B14128962 4-(2-Bromophenyl)-4-hydroxybutan-2-one

4-(2-Bromophenyl)-4-hydroxybutan-2-one

Cat. No.: B14128962
M. Wt: 243.10 g/mol
InChI Key: AAAAEHXIPOOSSA-UHFFFAOYSA-N
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Description

4-(2-Bromophenyl)-4-hydroxybutan-2-one is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a hydroxybutanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromophenyl)-4-hydroxybutan-2-one typically involves the bromination of phenyl derivatives followed by the introduction of the hydroxybutanone group. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the phenyl ring. This is followed by a series of reactions to attach the hydroxybutanone group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using bromine or bromine-containing reagents. The subsequent steps to introduce the hydroxybutanone group are carried out in reactors designed to handle the specific reaction conditions required for high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromophenyl)-4-hydroxybutan-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(2-Bromophenyl)-4-hydroxybutan-2-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 4-(2-Bromophenyl)-4-hydroxybutan-2-one exerts its effects involves interactions with specific molecular targets. The bromine atom and hydroxybutanone group can participate in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Bromophenyl)-4-hydroxybutan-2-one is unique due to its specific combination of a brominated phenyl ring and a hydroxybutanone moiety. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research .

Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

4-(2-bromophenyl)-4-hydroxybutan-2-one

InChI

InChI=1S/C10H11BrO2/c1-7(12)6-10(13)8-4-2-3-5-9(8)11/h2-5,10,13H,6H2,1H3

InChI Key

AAAAEHXIPOOSSA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1Br)O

Origin of Product

United States

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